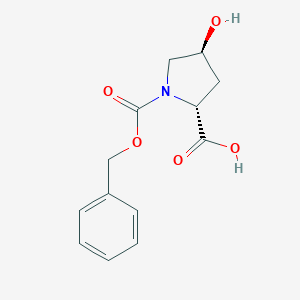

(2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

Beschreibung

(2R,4S)-4-Hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by:

- Stereochemistry: 2R,4S configuration.

- Functional groups: A hydroxy group at position 4, a phenylmethoxycarbonyl (Cbz) protecting group at the 1-position, and a carboxylic acid at position 2.

- Molecular formula: C₁₄H₁₇NO₅ (calculated based on structure).

Eigenschaften

IUPAC Name |

(2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVCWLBEARZMAH-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid, a pyrrolidine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol. Its structure includes a pyrrolidine ring with a hydroxyl group and a phenylmethoxycarbonyl moiety, contributing to its biological activity.

Synthesis

The synthesis of (2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. Various methods have been explored in the literature, focusing on optimizing yield and purity .

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. For instance, it has shown significant inhibition against various fungal strains:

- Alternaria solani : Inhibition rate of 85.9%

- Cercospora arachidicola : Inhibition rate of 82.7%

- Rhizoctonia solani : Inhibition rate of 81.4%

- Physalospora piricola : Inhibition rate of 81.4% .

These results indicate that (2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid exhibits broad-spectrum antifungal activity, making it a candidate for agricultural applications.

The mechanism by which this compound exerts its antifungal effects is not fully elucidated; however, it is hypothesized to interfere with fungal cell wall synthesis or disrupt cellular metabolism. Further research is necessary to clarify these mechanisms.

Case Studies

- In Vitro Studies : A study evaluated the compound's antifungal activity against eight plant pathogens at a concentration of 50 μg/mL. The results were compared with a commercial fungicide (chlorothalonil), demonstrating that the compound could serve as an effective alternative in pest management strategies .

- 3D-QSAR Analysis : A quantitative structure-activity relationship (QSAR) model was developed to predict the antifungal activity based on molecular descriptors. The model showed high predictive accuracy (r² = 0.996), indicating that structural modifications could enhance biological activity .

Data Summary

| Compound Name | Molecular Formula | Molecular Weight | Antifungal Activity (%) |

|---|---|---|---|

| (2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | C13H15NO5 | 265.26 g/mol | Alternaria solani: 85.9% Cercospora arachidicola: 82.7% Rhizoctonia solani: 81.4% Physalospora piricola: 81.4% |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Differences and Similarities

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Research Findings

Stereochemistry dictates activity : The 2R,4S configuration in the target compound may optimize enzyme interactions, as seen in Fidarestat’s inhibition profile .

Substituent effects :

- Electron-withdrawing groups (e.g., nitro in ) reduce nucleophilicity but enhance stability.

- Bulky groups (Boc) hinder crystallization but improve metabolic stability .

Safety profiles: Cbz derivatives generally exhibit moderate acute toxicity (H302, H315) but lack carcinogenicity data .

Vorbereitungsmethoden

Procedure:

-

Reaction Setup : Dissolve trans-4-hydroxy-L-proline (87.0 g, 663 mmol) in water (1.5 L) with sodium carbonate (141.0 g, 1.33 mol) and sodium bicarbonate (55.7 g, 663 mmol).

-

Solvent Addition : Acetone (250 mL) is introduced to enhance reagent solubility.

-

Cbz-Cl Addition : Cbz-Cl (141.0 g, 829 mmol) is added dropwise at 0–5°C, followed by stirring at 22°C for 15 hours.

-

Workup : The mixture is washed with methyl tert-butyl ether (MTBE), acidified to pH 2 with HCl, and extracted with ethyl acetate.

-

Isolation : The organic layer is dried (MgSO₄) and concentrated to yield the product as an oil (190 g crude, ~74% yield).

Key Parameters:

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–22°C | Minimizes racemization |

| Base Composition | Na₂CO₃/NaHCO₃ | Maintains pH 8–9 for efficient acylation |

| Cbz-Cl Equivalents | 1.25 eq | Ensures complete amine protection |

Alternative Solvent Systems and Catalytic Bases

Non-aqueous conditions using tetrahydrofuran (THF) or dichloromethane (DCM) with triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) offer improved reaction homogeneity and reduced side reactions.

Procedure:

-

Solvent Selection : Dissolve trans-4-hydroxy-L-proline in THF or DCM.

-

Base Addition : Add Et₃N (3.0 eq) or DMAP (0.1 eq) to deprotonate the amine.

-

Cbz-Cl Addition : Introduce Cbz-Cl (1.2 eq) at 0°C, followed by stirring at 25°C for 12 hours.

-

Workup : Quench with water, extract with DCM, and purify via silica gel chromatography.

Advantages:

-

Higher Solubility : THF/DCM improves reagent mixing.

-

Reduced Hydrolysis : Anhydrous conditions prevent Cbz-Cl hydrolysis.

Stereoselective Synthesis via Mitsunobu Reaction

For enantiomerically pure products, the Mitsunobu reaction enables inversion of configuration at C4 using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Procedure:

-

Substrate Preparation : Protect trans-4-hydroxy-L-proline as a methyl ester.

-

Mitsunobu Conditions : React with DEAD (1.1 eq) and PPh₃ (1.1 eq) in THF at 0°C.

-

Configuration Inversion : Converts (2S,4R) to (2R,4S) via SN2 mechanism.

-

Deprotection : Hydrolyze the ester with LiOH to yield the carboxylic acid.

Critical Factors:

| Factor | Role |

|---|---|

| DEAD/PPh₃ Stoichiometry | Ensures complete alcohol activation |

| Temperature | Prevents side reactions |

Industrial-Scale Synthesis and Process Optimization

Scalable methods prioritize cost efficiency and minimal purification steps. A patented route employs continuous flow reactors for Cbz protection and crystallization for isolation.

Procedure:

Economic Considerations:

| Parameter | Industrial Adjustment |

|---|---|

| Solvent Volume | Reduced via solvent recycling |

| Catalyst Loading | DMAP (0.05 eq) lowers costs |

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Aqueous Alkaline | 74 | 90 | Moderate | High |

| THF/Et₃N | 82 | 95 | High | Moderate |

| Mitsunobu | 68 | 98 | Excellent | Low |

| Industrial | 88 | 95 | High | Very High |

Challenges and Mitigation Strategies

-

Racemization :

-

Purification Complexity :

-

Cost of Catalysts :

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid, and what are the critical steps for ensuring stereochemical fidelity?

- Methodology : A common approach involves using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to stabilize the pyrrolidine ring during synthesis. For example, decarboxylation-alkylation steps with phenyl-based nucleophiles (e.g., 1-phenyl-1-trimethylsiloxyethylene) yield stereospecific products. Key steps include chiral auxiliary use, controlled reaction temperatures (40–100°C), and purification via rotary chromatography (hexanes/EtOAc mixtures) .

- Data : Typical yields range from 60–70%, with HPLC purity ≥97% under optimized conditions .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard. For example, THF ring puckering and hydrogen-bonding patterns in crystal structures (e.g., d(O21···O1) = 2.7346 Å, angle = 166°) validate the (2R,4S) configuration. Additional techniques include chiral HPLC and circular dichroism (CD) spectroscopy .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Use NIOSH-approved P95 respirators for dust control and OV/AG/P99 filters for vapor protection. Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Avoid skin contact due to H315 (skin irritation) and H319 (eye irritation) hazards. Store in well-ventilated areas away from ignition sources .

Q. What analytical techniques are used to assess purity and stability?

- Methodology : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) resolves impurities. Stability studies under accelerated conditions (40°C/75% RH) monitor degradation via LC-MS. Purity thresholds ≥95% are typical for research-grade material .

Advanced Research Questions

Q. How do steric and electronic effects of protecting groups (e.g., Boc vs. Fmoc) influence reactivity in subsequent derivatizations?

- Methodology : Boc groups offer acid-labile protection, enabling mild deprotection (e.g., TFA/DCM), while Fmoc requires basic conditions (piperidine/DMF). Comparative studies show Boc derivatives exhibit higher stability in nucleophilic environments (e.g., peptide couplings), whereas Fmoc facilitates orthogonal deprotection strategies .

- Data : Fmoc-protected analogs (e.g., C27H24FNO4, MW 445.49 g/mol) show 15% higher coupling efficiency in SPPS compared to Boc analogs .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

- Methodology : Use low-temperature coupling (0–4°C) with HOBt/DIC activation. Additives like OxymaPure® reduce racemization by stabilizing the active ester intermediate. Post-coupling capping with acetic anhydride minimizes truncated sequences .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for structural studies?

- Methodology : Slow evaporation from DCM/hexane mixtures (30:70 v/v) at 4°C produces block-shaped crystals. X-ray diffraction with MoKα radiation (λ = 0.7107 Å) and SHELXL-97 refinement resolve bond angles (e.g., C3–C4–C5 = 109.5°) and hydrogen-bond networks .

Q. What are the structural determinants of its aggregation behavior in aqueous solutions?

- Methodology : Dynamic light scattering (DLS) and TEM reveal pH-dependent aggregation (critical aggregation concentration = 0.1 mM at pH 7.4). Hydrophobic phenyl and pyrrolidine moieties drive micelle formation, while the carboxylic acid group enhances water solubility .

Q. How does the compound’s stereochemistry impact its biological activity in protease inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.